Bromo-PEG3-Amine, HCl salt
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Overview
Description
Bromo-PEG3-Amine, HCl salt: is a chemical compound with the molecular formula C8H18BrNO3 and a molecular weight of 256.1 g/mol . It is commonly used as a building block in the synthesis of functional polymers or hydrogels. The compound is characterized by the presence of a bromo group, a polyethylene glycol (PEG) chain, and an amine group, making it versatile for various chemical modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo-PEG3-Amine, HCl salt can be synthesized through a multi-step process involving the reaction of PEG with a bromoalkane and subsequent amination. The general synthetic route involves:
PEGylation: Reacting PEG with a bromoalkane to introduce the bromo group.
Amination: Introducing the amine group through a reaction with ammonia or an amine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The reactions are carried out in specialized reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions: Bromo-PEG3-Amine, HCl salt undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as thiols or amines.
Oxidation and Reduction: The amine group can undergo oxidation to form nitroso or nitro compounds, and reduction to form secondary or tertiary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Thiols, amines, and other nucleophiles under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Thiol-PEG3-Amine, Amine-PEG3-Amine.
Oxidation Products: Nitroso-PEG3-Amine, Nitro-PEG3-Amine.
Reduction Products: Secondary and tertiary amines.
Scientific Research Applications
Bromo-PEG3-Amine, HCl salt has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Bromo-PEG3-Amine, HCl salt involves its ability to act as a linker or crosslinker in chemical reactions. The bromo group serves as a reactive site for nucleophilic substitution, while the PEG chain improves solubility and biocompatibility. The amine group can participate in further functionalization or modification of molecules .
Comparison with Similar Compounds
Bromo-PEG3-Acid: Contains a carboxyl group instead of an amine group.
Bromo-PEG3-Alcohol: Contains a hydroxyl group instead of an amine group.
Uniqueness: Bromo-PEG3-Amine, HCl salt is unique due to its combination of a bromo group, PEG chain, and amine group, which provides versatility for various chemical modifications and applications. The presence of the amine group allows for further functionalization, making it a valuable building block in synthetic chemistry .
Properties
Molecular Formula |
C8H18BrNO3 |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C8H18BrNO3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8,10H2 |
InChI Key |
OUBTYBYJXYNRKG-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCBr)N |
Origin of Product |
United States |
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